molecular formula C5H7N3S B164252 2-methyl-1H-imidazole-4-carbothioamide CAS No. 129486-91-5

2-methyl-1H-imidazole-4-carbothioamide

Cat. No.: B164252
CAS No.: 129486-91-5
M. Wt: 141.2 g/mol
InChI Key: MNYPQSNAWPZXRV-UHFFFAOYSA-N
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Description

2-methyl-1H-imidazole-4-carbothioamide is a useful research compound. Its molecular formula is C5H7N3S and its molecular weight is 141.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYPQSNAWPZXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383850
Record name 2-methyl-1H-imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129486-91-5
Record name 2-methyl-1H-imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1h Imidazole 4 Carbothioamide

Strategic Derivatization and Scaffold Modification

Modifications of the Carbothioamide Functionality

The carbothioamide group (—CSNH₂) of 2-methyl-1H-imidazole-4-carbothioamide is the primary site for chemical modification. Its rich reactivity, stemming from the nucleophilic character of the sulfur and nitrogen atoms, allows for a range of transformations. These reactions are crucial for creating diverse derivatives and for preparing precursors for more complex heterocyclic systems.

One common modification involves the reaction of the carbothioamide with α-halocarbonyl compounds, such as ethyl chloroacetate. This reaction typically occurs in the presence of a base like sodium acetate (B1210297) in a solvent such as ethanol (B145695) under reflux conditions. nih.gov The sulfur atom acts as a nucleophile, displacing the halide to form an S-alkylated intermediate, which can then undergo cyclization to form a thiazolidinone ring. nih.gov This transformation effectively converts the carbothioamide into a new heterocyclic system attached to the imidazole (B134444) core.

Another significant modification is the reaction with hydrazonoyl halides. This reaction serves as a gateway to synthesizing various five-membered heterocycles. In the presence of a base like triethylamine (B128534) in ethanol, the carbothioamide moiety reacts with hydrazonoyl halides through a nucleophilic substitution and subsequent cyclization pathway, leading to the formation of substituted thiazole (B1198619) or thiadiazole rings. nih.govresearchgate.netnih.gov

Formation of Hybrid Heterocyclic Systems (e.g., Imidazole-Thiazole, Imidazole-Thiadiazole)

A key application of this compound in synthetic chemistry is its use as a precursor for building hybrid molecules containing multiple heterocyclic rings. The carbothioamide functionality is particularly well-suited for constructing thiazole and thiadiazole rings, leading to imidazole-thiazole and imidazole-thiadiazole hybrid systems. researchgate.netnih.govnih.govasianpubs.org

Imidazole-Thiazole Systems: The synthesis of imidazole-thiazole hybrids is commonly achieved through the reaction of this compound with α-halocarbonyl compounds. For instance, reacting the starting thioamide with α-haloketones (e.g., chloroacetone) or α-haloesters (e.g., ethyl bromoacetate) under basic conditions leads to the formation of a 2-aminothiazole (B372263) ring appended to the C4 position of the imidazole. nih.govnih.gov This reaction is a variation of the well-known Hantzsch thiazole synthesis.

Imidazole-Thiadiazole Systems: The construction of imidazole-thiadiazole hybrids often involves the cyclization of intermediates derived from the carbothioamide. One established method is the reaction with hydrazonoyl halides, which, depending on the structure of the halide, can yield 1,3,4-thiadiazole (B1197879) derivatives. nih.govjst.go.jpnih.gov Another pathway involves the acylation of the carbothioamide followed by acid-catalyzed dehydrative cyclization to furnish the 1,3,4-thiadiazole ring. These hybrid molecules are of significant interest in medicinal chemistry. researchgate.net

Starting MaterialReagent(s)Resulting Hybrid SystemReaction Conditions
This compoundα-Haloketones (e.g., Chloroacetone)Imidazole-ThiazoleBase (e.g., NaOAc), Ethanol, Reflux
This compoundHydrazonoyl HalidesImidazole-Thiazole or Imidazole-ThiadiazoleBase (e.g., Triethylamine), Ethanol, Reflux
This compoundAcid Chlorides / AnhydridesImidazole-ThiadiazoleAcylation followed by Acid-catalyzed Cyclization

Reaction Pathways and Mechanistic Elucidation in Synthesis

Understanding the reaction pathways and mechanisms involved in the synthesis of derivatives from this compound is fundamental for optimizing reaction conditions and controlling product outcomes.

Proposed Reaction Mechanisms for Cyclization and Derivatization

The formation of hybrid heterocyclic systems from this compound proceeds through well-established mechanistic pathways.

Mechanism for Imidazole-Thiazole Formation: The reaction with an α-haloketone is proposed to begin with the nucleophilic attack of the sulfur atom of the carbothioamide onto the α-carbon bearing the halogen. This step forms a key S-alkylated thioimidate intermediate. Following this, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former α-haloketone moiety. The resulting cyclic intermediate then undergoes dehydration to eliminate a molecule of water, leading to the formation of the aromatic thiazole ring. nih.gov

Mechanism for Imidazole-Thiadiazole Formation: When reacting with hydrazonoyl halides, the mechanism is believed to initiate with a nucleophilic substitution reaction. nih.gov The sulfur atom of the carbothioamide attacks the carbon of the hydrazonoyl halide, displacing the halogen. This is followed by an intramolecular cyclization involving the elimination of a small molecule (e.g., water or hydrogen sulfide, depending on the subsequent steps and reagents), which results in the formation of the stable 1,3,4-thiadiazole ring system. jst.go.jp

Identification of Key Intermediates

The elucidation of reaction mechanisms often relies on the identification or postulation of key intermediates. In the transformations of this compound, several transient species are considered crucial.

In the synthesis of imidazole-thiazoles from α-haloketones, the primary intermediate is the S-alkylated thioimidate ester. This acyclic intermediate is formed after the initial nucleophilic substitution but before the ring-closing cyclization step. Its formation is a critical prerequisite for the subsequent intramolecular reaction that forms the thiazole ring.

Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental data required to construct a thorough analysis of the molecular structure and conformation of this compound could not be located. While the compound is known and cataloged, with a registered CAS number of 129486-91-5, a molecular formula of C₅H₇N₃S, and a reported melting point of 194 - 197 °C, peer-reviewed studies detailing its specific spectroscopic and crystallographic characterization are not readily accessible. fishersci.com

The requested article outline necessitates specific, research-backed data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the precise arrangement of hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Used to identify the key functional groups present.

Mass Spectrometry (MS): Necessary for determining the exact molecular weight and potential fragmentation patterns.

X-ray Single-Crystal Diffraction: The definitive method for elucidating the solid-state arrangement, including bond lengths, bond angles, and crucial intermolecular interactions like hydrogen bonding.

The search yielded extensive information on related compounds, such as 2-methyl-1H-imidazole, its various salts, and other derivatives. iomcworld.comnist.govchemicalbook.com However, this information cannot be extrapolated to this compound, as the introduction of the carbothioamide functional group at the 4-position of the imidazole ring would significantly alter its chemical and physical properties, leading to unique spectroscopic and crystallographic signatures.

Without access to published experimental findings for this compound, the generation of a scientifically accurate and authoritative article as per the user's detailed outline is not possible. Constructing such an article would require speculative data, which would be inappropriate for a scientific context.

Molecular Structure and Conformation Analysis of 2 Methyl 1h Imidazole 4 Carbothioamide and Its Derivatives

Crystallographic Insights into Solid-State Arrangement

Crystal Packing and Supramolecular Assembly

While the crystal structure of 2-methyl-1H-imidazole-4-carbothioamide has not been reported, the analysis of related imidazole (B134444) and carbothioamide structures can offer insights into its likely solid-state behavior. The crystal packing of such molecules is typically dominated by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of a related compound, (E)-2-[(1H-Imidazol-4-yl)methylidene]hydrazinecarbothioamide monohydrate, the crystal packing is stabilized by intermolecular N—H···O and N—H···S hydrogen bonds, which form a three-dimensional network. nih.gov

It is probable that this compound would exhibit similar hydrogen bonding motifs. The imidazole ring provides both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms). The carbothioamide group also contains hydrogen bond donors (the -NH2 group) and a strong hydrogen bond acceptor (the sulfur atom). These functional groups would likely lead to the formation of robust supramolecular assemblies, such as chains, sheets, or more complex three-dimensional networks.

The presence of the methyl group at the 2-position of the imidazole ring could influence the crystal packing by introducing steric hindrance that might affect the preferred hydrogen bonding patterns. Furthermore, π-π stacking interactions between the imidazole rings of adjacent molecules could also play a role in stabilizing the crystal lattice, a common feature in the supramolecular chemistry of aromatic heterocycles. nih.gov

Conformational Dynamics and Tautomeric Equilibria

The conformational dynamics of this compound would be expected to revolve around the rotation of the carbothioamide group relative to the imidazole ring and the potential for tautomerism in the imidazole ring.

Studies on Imidazole Ring Tautomerism

The imidazole ring of this compound can exist in two tautomeric forms, with the proton on either of the two ring nitrogen atoms. This phenomenon, known as annular tautomerism, is a well-established feature of imidazole chemistry. The position of the tautomeric equilibrium is influenced by the electronic nature of the substituents on the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomerism in solution. bohrium.com By analyzing the chemical shifts of the ring protons and carbons, it is often possible to determine the dominant tautomer or the ratio of the two tautomers if they are in dynamic equilibrium. beilstein-journals.org In the solid state, X-ray crystallography can definitively identify the position of the proton and thus the tautomeric form present in the crystal. researchgate.net The relative stability of the tautomers can also be investigated using computational methods.

Solvent Effects on Molecular Conformation

The conformation of this compound in solution is likely to be influenced by the solvent environment. Polar solvents capable of hydrogen bonding could interact with the N-H and C=S groups, potentially affecting the rotational barrier between the imidazole ring and the carbothioamide group.

Computational studies on related molecules have shown that the conformational preferences of flexible molecules can be significantly altered by the dielectric constant of the solvent. nih.gov For this compound, it would be expected that polar protic solvents would stabilize conformations where the hydrogen bonding sites are more exposed, while nonpolar solvents might favor more compact, intramolecularly hydrogen-bonded structures, if sterically feasible. The tautomeric equilibrium of the imidazole ring is also known to be sensitive to the solvent environment.

Computational and Theoretical Investigations of 2 Methyl 1h Imidazole 4 Carbothioamide

Quantum Chemical Modeling of Electronic and Geometric Properties

Quantum chemical modeling offers a detailed perspective on the behavior of electrons and nuclei within a molecule, which is fundamental to all its chemical and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For imidazole (B134444) derivatives, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are widely used to predict geometric parameters like bond lengths and angles. nih.govnih.gov

The optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface. For instance, in a study of 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, DFT calculations revealed a planar benzimidazole (B57391) ring with the two carboxylate groups oriented out of the plane by approximately 69 degrees. Such calculations for 2-methyl-1H-imidazole-4-carbothioamide would elucidate the preferred spatial orientation of the methyl and carbothioamide groups relative to the imidazole ring, which is crucial for understanding its interactions with biological targets.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative (Amido-form of 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(arylideneacetohydrazide)) Calculated by DFT/B3LYP/6-31G Method

ParameterBond Length (Å) / Angle (°)
C=O1.23
N-C (ring)1.38 - 1.40
C-N (amide)1.35
C-C (ring)1.37 - 1.41
N-C-N (angle)108.5
C-N-C (angle)125.7

Note: The data in this table is illustrative and pertains to a related benzimidazole derivative, not this compound.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) are foundational ab initio techniques. While DFT is generally more popular for larger molecules due to computational cost, ab initio calculations are valuable for providing benchmark results. For a series of imidazole derivatives, ab initio calculations using the RHF method and 6-31G(d,p) basis set were employed to investigate their electronic properties and correlate them with corrosion inhibition potential. researchgate.net Such studies on this compound would provide a fundamental understanding of its electronic structure. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netmalayajournal.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. malayajournal.org

For many imidazole derivatives, the HOMO is often localized over the imidazole ring, indicating this is a likely site for electrophilic attack. The LUMO, conversely, may be distributed over other parts of the molecule, such as substituent groups. malayajournal.org In a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Imidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106
6-methyl-2-(4-metoxyphenylimidazole) [1,2α]pyridine-7.199-2.98510.184
FexinidazoleNot specifiedNot specified2.9996

Note: The data in this table is for illustrative purposes and represents values for related imidazole compounds, not this compound. researchgate.netmalayajournal.orgacs.org

The electron density distribution describes the probability of finding an electron in a particular region of the molecule. It is fundamental to understanding a molecule's size, shape, and how it will interact with other molecules. For the parent imidazole ring, the electron density is highest at the nitrogen atoms. chemicalbook.com The distribution of electron density in this compound would be influenced by the electron-donating methyl group and the carbothioamide group.

Spin density distribution is relevant for radical species (molecules with unpaired electrons). Electron Spin Resonance (ESR) spectroscopy studies on imidazole radical cations have shown that the spin density is unsymmetrically distributed between the two nitrogen atoms. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green areas are generally neutral.

For imidazole derivatives, the MEP map often shows negative potential around the nitrogen atoms of the imidazole ring, highlighting their basicity and ability to act as hydrogen bond acceptors. researchgate.net The MEP map for this compound would likely show a negative potential near the sulfur and nitrogen atoms of the carbothioamide group as well, indicating these as potential sites for interaction with electrophiles or for forming hydrogen bonds.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns well with Lewis structure concepts. wisc.edu This method is used to study intramolecular and intermolecular interactions, such as hyperconjugation and charge delocalization. acadpubl.eu The delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals) corresponds to a stabilizing interaction. materialsciencejournal.org

Table 3: Illustrative Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in an Imidazole Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N5σ(C4-C9)2.85
LP(1) N5σ(C6-C7)3.21
π(C2-N3)π(C4-C9)20.15
π(C2-N3)π(C7-C8)18.33

Note: This data is representative for a substituted imidazole derivative and is intended for illustrative purposes only.

Publicly available scientific literature does not appear to contain specific studies on the vibrational frequency calculations, Potential Energy Distribution (PED), theoretical NMR chemical shift predictions using the GIAO method, or Time-Dependent DFT (TD-DFT) for the electronic absorption spectra of this compound.

Similarly, advanced computational simulations, including molecular docking studies to investigate ligand-target interactions and molecular dynamics (MD) simulations to understand the dynamic behavior of this particular compound, are not present in the searched scholarly databases.

While extensive research exists for related imidazole, benzimidazole, and carbothioamide derivatives, the specific computational and theoretical data required to construct the article as per the provided outline for this compound is not available. Therefore, the detailed sections and data tables requested cannot be generated at this time.

Advanced Computational Simulations of Molecular Interactions

Statistical Thermodynamic Methods for Thermodynamic Properties (e.g., Gibbs Free Energy of Formation)

Statistical thermodynamic methods are employed to calculate the macroscopic thermodynamic properties of a molecule from its computed microscopic energy states. These calculations are fundamental to understanding the stability and reactivity of a compound under various conditions.

Detailed Research Findings: Specific experimental or computed values for the Gibbs free energy of formation for this compound are not readily found in the surveyed literature. However, the methodology to determine these properties is standardized. Using quantum chemical calculations, typically with DFT or other ab initio methods, the vibrational frequencies and rotational constants of the molecule are determined from its optimized geometry.

These microscopic properties are then used as inputs for statistical mechanics equations to calculate thermodynamic functions such as:

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. The Gibbs free energy of formation (ΔGf°) represents the change in free energy when one mole of a compound is formed from its constituent elements in their standard states.

For imidazole and its derivatives, understanding these thermal properties is crucial for assessing their stability and performance, particularly in materials science applications. researchgate.net Theoretical calculations for various imidazole scaffolds have been performed to determine their thermodynamic properties, providing a basis for how this compound would be analyzed.

Analysis of Non-Linear Optical (NLO) Properties (Linear Polarizability and Hyperpolarizability)

The analysis of Non-Linear Optical (NLO) properties is essential for identifying materials that can be used in modern optoelectronic technologies, such as optical switches and signal processing. nih.govacs.org The NLO response of a molecule is determined by its interaction with an applied electric field, which is characterized by its polarizability (α) and hyperpolarizability (β). acs.org

Detailed Research Findings: While NLO data for this compound is not specifically reported, extensive research has been conducted on related imidazole derivatives using computational methods like DFT. nih.govresearchgate.net These studies reveal that the NLO properties are highly dependent on the molecular structure, particularly the presence of electron donor and acceptor groups which facilitate intramolecular charge transfer.

First-Order Hyperpolarizability (β): This tensor quantity measures the second-order, non-linear response of a molecule to a strong electromagnetic field. A high β value is a key indicator of a promising NLO material.

Computational studies on substituted benzimidazoles have shown that modifying the π-conjugated system and attaching various donor-acceptor groups can significantly enhance NLO responses. nih.gov For instance, calculations performed using the CAM-B3LYP and M06 functionals with various basis sets are common for predicting these properties. nih.gov The table below presents representative calculated NLO data for a series of N-1-sulfonyl substituted benzimidazole derivatives, illustrating the typical range of values for such compounds.

CompoundDipole Moment (μ) in DebyeLinear Polarizability ⟨α⟩ (x 10-23 esu)First Hyperpolarizability (βtot) (esu)
Benzimidazole Derivative 2a4.154.198Value not specified
Benzimidazole Derivative 2b7.494.614Value not specified
Benzimidazole Derivative 2c6.244.142Value not specified
Benzimidazole Derivative 2d2.334.866Value not specified
Benzimidazole Derivative 2e3.043.220Value not specified
Disclaimer: The data in this table is for N-1-sulfonyl substituted benzimidazole derivatives and is presented for illustrative purposes to show typical values for related compounds. Data is sourced from calculations at the CAM-B3LYP level. nih.gov

Response Surface Methodology (RSM) in Computational Analysis

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. amazonaws.com While traditionally used in experimental settings to optimize reaction conditions like temperature, catalyst concentration, and pH, its principles can also be applied in computational analysis.

In the context of computational chemistry, RSM can be used to explore the relationship between a molecule's structural parameters (as independent variables) and its computed properties (the "response"), such as energy, stability, or NLO activity. For example, RSM could be used to systematically study how substitutions at different positions on the imidazole ring of this compound affect its hyperpolarizability.

The process involves:

Designing a set of computational experiments: A series of molecules with systematic variations in their structure are designed.

Running simulations: Quantum chemical calculations are performed for each designed molecule to determine the property of interest.

Fitting a model: The data is fitted to a polynomial equation, creating a "response surface" that mathematically describes how the input variables affect the response.

Optimization: The model is analyzed to find the optimal combination of structural features that maximizes or minimizes the desired property.

This approach allows for an efficient exploration of the chemical space to design molecules with enhanced properties, although specific applications of RSM to the computational analysis of this compound have not been identified in the literature. amazonaws.com

Chemical Reactivity and Mechanistic Studies Beyond Synthesis

General Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov Its aromaticity, conferred by a sextet of π-electrons, grants it considerable stability. The ring system is amphoteric, meaning it can act as both an acid and a base. nih.gov The proton on the N-1 nitrogen can be abstracted by a base, while the lone pair of electrons on the N-3 nitrogen atom makes it nucleophilic and susceptible to electrophilic attack. nih.gov

The reactivity of the imidazole ring is influenced by its substituents. In the case of 2-methyl-1H-imidazole-4-carbothioamide, the methyl group at the C-2 position and the carbothioamide group at the C-4 position modulate the electron density and steric accessibility of the ring. For instance, electrophilic substitution reactions, such as nitration, are known to occur on the imidazole ring. wikipedia.org The presence of the carbothioamide group, which can be electron-withdrawing, may influence the regioselectivity of such reactions.

Furthermore, imidazole and its derivatives can participate in oxidation reactions. Studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals show that the reaction often proceeds via OH-addition to one of the carbon atoms in the ring. rsc.org Photo-oxidation is another relevant pathway, particularly for derivatives with an unsubstituted N-H bond, which can lead to the formation of various degradation products under UV irradiation. rsc.org

Table 1: General Reactivity of the Imidazole Ring

Reaction Type Description Relevant Features of Imidazole
Acid-Base Chemistry Can accept a proton (basic) at N-3 or donate a proton (acidic) from N-1. nih.gov Amphoteric nature nih.gov
Electrophilic Substitution The ring can be attacked by electrophiles, e.g., nitration. wikipedia.org Aromatic π-electron system
Nucleophilic Substitution Generally less common unless activated by electron-withdrawing groups. Electron-rich aromatic ring
Oxidation Can undergo oxidation, including photo-oxidation and radical-initiated reactions. rsc.orgrsc.org Presence of double bonds and nitrogen atoms

| Coordination Chemistry | The N-3 nitrogen can act as a ligand to coordinate with metal ions. wikipedia.org | Lone pair of electrons on N-3 |

Reactivity of the Carbothioamide Functional Group (e.g., Oxidation, Substitution)

The carbothioamide group (-CSNH₂) is a thio-analogue of an amide and is known for its diverse reactivity. The presence of the sulfur atom, which is larger and more polarizable than oxygen, imparts unique chemical properties. It is a key functional group in many compounds, and its reactivity often involves the sulfur atom acting as a nucleophile.

One of the principal reactions of the carbothioamide group is oxidation. Research on related compounds, such as N-acyl-1H-imidazole-1-carbothioamides, has highlighted their antioxidant properties, which implies that the carbothioamide moiety can be readily oxidized. nih.govresearchgate.net Depending on the oxidizing agent and reaction conditions, thioamides can be oxidized to their corresponding amides or to various sulfur-containing species like sulfines, sulfenes, or even sulfonic acids upon aggressive oxidation.

The carbothioamide group can also undergo S-alkylation, where an alkyl group is attached to the sulfur atom, forming a thioimidate ester. The nitrogen atoms can also participate in reactions, such as acylation or substitution, although the high nucleophilicity of the sulfur often dominates.

Interaction with Diverse Chemical Environments

According to available safety data, this compound is a solid that is stable under normal storage conditions. fishersci.com Its melting point is reported to be in the range of 194 - 197 °C, indicating significant thermal stability. fishersci.com

The stability of the compound can be influenced by environmental factors such as pH and light. The imidazole ring's amphoteric nature means that the compound's charge and solubility will change with pH. In strongly acidic or basic solutions, hydrolysis of the carbothioamide group could potentially occur over time, although thioamides are generally more resistant to hydrolysis than their amide counterparts.

The photostability of imidazole derivatives can be variable. While substitution on the ring nitrogen can sometimes enhance photostability, the presence of the N-H proton in this compound might render it more susceptible to photo-oxidation or degradation upon prolonged exposure to UV light. rsc.org

The compatibility of this compound with other reagents is a critical aspect of its chemical profile. A key incompatibility noted for this compound is with strong oxidizing agents. fishersci.com This is consistent with the reactivity of both the imidazole ring and, particularly, the carbothioamide group.

Reaction with strong oxidizers can lead to vigorous, potentially hazardous reactions and the formation of various decomposition products. Hazardous decomposition products upon combustion or strong oxidation include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx). fishersci.com

Table 2: Stability and Compatibility Profile of this compound

Condition/Reagent Observation/Interaction Reference
Normal Conditions Stable fishersci.com
Thermal Stress Stable up to its melting point of 194 - 197 °C. fishersci.com
Strong Oxidizing Agents Incompatible; may lead to vigorous reactions and decomposition. fishersci.com

| Combustion | Produces hazardous decomposition products (NOx, CO, CO₂, SOx). | fishersci.com |

Structure Activity Relationship Sar Elucidation for 2 Methyl 1h Imidazole 4 Carbothioamide Derivatives

Systematic Structural Modification and Activity Correlation

Impact of Substituents on Activity (e.g., Furan (B31954) Ring, Halogen Atoms)

The nature of the substituents appended to the core imidazole (B134444) structure significantly modulates the biological activity. Both the electronic and steric properties of these groups play a crucial role.

For instance, in studies of related 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors, the introduction of a furan ring was shown to be beneficial for activity. nih.gov Derivatives substituted with a furan ring demonstrated better PARP-1 inhibitory activity compared to other heterocyclic compounds. nih.gov Specifically, compound 14p , a furan-substituted derivative, exhibited the most potent inhibitory effect on the PARP-1 enzyme, with an IC50 value of 0.023 μM, which is comparable to the established inhibitor Olaparib. nih.gov

The incorporation of halogen atoms also has a pronounced effect. In a series of N-substituted 2-benzoylhydrazine-1-carbothioamide derivatives, the presence of a chlorine atom on the phenyl ring (as in N-(4-chlorophenyl) derivatives) was evaluated. pensoft.netpensoft.net These studies help in understanding how electron-withdrawing groups like halogens influence the molecule's interaction with its target. The specific impact often depends on the position of the halogen and the nature of the biological target.

Table 1: Effect of Furan Ring Substitution on PARP-1 Inhibitory Activity of 1H-benzo[d]imidazole-4-carboxamide Derivatives
CompoundSubstituentPARP-1 IC50 (μM)Antiproliferation IC50 (μM, MDA-MB-436 cells)
14pFuran Ring0.02343.56 ± 0.69
14qFuran RingN/A36.69 ± 0.83

Positional Effects of Functional Groups on Activity

The position of functional groups on the imidazole scaffold or its substituents is a critical determinant of biological activity. A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist, highlighted the importance of the substituent on the carbon bridge connecting the imidazole and naphthalene (B1677914) rings. nih.gov

Replacing the methyl group at this position with other functional groups such as hydrogen, hydroxy, or methoxy (B1213986) altered the compound's potency and efficacy. nih.gov The desmethyl and methoxy-substituted analogs retained greater α2/α1-selectivity. nih.gov Furthermore, the chirality at this carbon bridge was crucial; the S-(+)-isomer showed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov This demonstrates that both the nature and the specific spatial arrangement of a functional group can dramatically influence receptor interaction and selectivity. nih.gov

Role of Hydrophobic Pockets and Binding Sites

The interaction of imidazole derivatives with their biological targets is often governed by their fit within specific binding sites, particularly hydrophobic pockets. nih.govrsc.org The structure-activity relationship of substituents in the hydrophobic pocket of PARP-1 has been explored for 1H-benzo[d]imidazole-4-carboxamide derivatives. nih.gov The hydrophobic interactions between the inhibitor's scaffold and different hydrophobic pockets within the enzyme's active site can explain the wide range of inhibitory potencies observed among derivatives. rsc.org

The principal ligand-binding regions in proteins like human serum albumin are located in hydrophobic cavities. nih.gov The binding of hydrophobic ligands to these sites is often an entropy-driven reaction. nih.gov For small molecules like 2-methylimidazole, specific binding sites have been identified in enzymes such as carbonic anhydrase II, where interactions can involve π-stacking with aromatic residues like tryptophan. researchgate.net The ability of a derivative to favorably occupy these hydrophobic pockets is a key factor for its biological activity. rsc.org

Comparative SAR with Imidazole Carbothioamide Analogs

To better understand the role of the core heterocyclic system, comparative studies are conducted with analogs where the imidazole ring is replaced by other five-membered heterocycles.

Assessment of Imidazole, Thiazole (B1198619), and Thiadiazole Hybrid Systems

Hybrid molecules that combine the imidazole nucleus with other heterocyclic rings like thiazole or thiadiazole have been synthesized to explore novel biological activities. jst.go.jpresearchgate.net A study on novel thiadiazole-imidazole derivatives revealed that many of these compounds exhibited moderate to high anticancer activity against a liver carcinoma cell line. jst.go.jpscilit.com

The structure-activity relationship of these hybrids indicated that the specific substitution on the thiadiazole ring was critical for potency. jst.go.jp For example, certain 1,3,4-thiadiazole (B1197879) derivatives showed promising antitumor activity with IC50 values in the sub-micromolar to low micromolar range. jst.go.jp In contrast, some research has shown that replacing a thiazole moiety with an imidazole can lead to a significant loss of activity, suggesting that the thiazole ring was critical for the desired biological effect in that specific series of anti-HIV agents. arabjchem.org This highlights that while these heterocyclic systems share some structural similarities, their electronic properties and hydrogen bonding capabilities can lead to different binding interactions and biological outcomes. jst.go.jparabjchem.org

Table 2: Anticancer Activity of Imidazole-Thiadiazole Hybrid Derivatives against Liver Carcinoma Cell Line (HEPG2-1)
Compound SeriesDerivativeIC50 (μM)Activity Level
1,3,4-Thiadiazole16c0.86High
1,3,4-Thiadiazole21c1.02High
1,3,4-Thiadiazole10g1.08High
1,3,4-Thiadiazole21b1.17High
1,3,4-Thiadiazole10d4.20-19.06Moderate
1,3,4-Thiadiazole10c>50Poor

Exploration of Isosteric Replacements and Bioisosterism

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing drug candidates. ufrj.brdrughunter.com This approach can be used to improve potency, selectivity, or pharmacokinetic properties. drughunter.com

In the context of imidazole carbothioamides, several isosteric replacements can be considered. The carbothioamide group itself is a bioisostere of an amide group. Further modifications could involve replacing the amide/thioamide with other bioisosteres like triazoles, oxadiazoles, or oxazoles to enhance metabolic stability or alter hydrogen bonding patterns. drughunter.com For example, replacing an amide bond with a metabolically stable imidazole moiety led to the discovery of the drug midazolam. drughunter.com

Similarly, the imidazole ring (a 1,3-diazole) is a bioisostere of a pyrazole (B372694) ring (a 1,2-diazole). researchgate.net Exploring such replacements can lead to new derivatives with retained or improved activity. The success of a bioisosteric replacement is highly context-dependent; a substitution that is successful in one therapeutic series may not be in another, as it depends on the specific interactions within the target's binding site. ufrj.br A classic example is the exchange of a phenolic hydroxyl group with an arylsulfonamide unit, which can mimic some properties but may dramatically alter activity depending on the receptor system. ufrj.br

Rational Design Strategies for Targeted Molecular Modifications

While extensive research specifically detailing the structure-activity relationship (SAR) for 2-methyl-1H-imidazole-4-carbothioamide is not widely available in published literature, rational design strategies can be extrapolated from studies on analogous heterocyclic compounds. The principles of medicinal chemistry allow for a systematic approach to modifying this lead structure to enhance potency, selectivity, and pharmacokinetic properties. These strategies primarily focus on modifications of the imidazole core, the carbothioamide functional group, and the application of bioisosterism.

A core principle in the rational design of imidazole-based compounds is the recognition that the imidazole ring is often crucial for biological activity, frequently participating in key binding interactions with biological targets. Therefore, modifications often begin by exploring the chemical space around this central scaffold.

Key strategies for the targeted molecular modification of this compound derivatives include:

Modification of the N-Substituent on the Carbothioamide Moiety: The terminal nitrogen of the carbothioamide group is a prime position for introducing a wide variety of substituents to probe its interaction with target proteins. Introducing alkyl, aryl, or heteroaryl groups can significantly influence activity. For instance, research on N-acyl-1H-imidazole-1-carbothioamides has shown that the nature of the substituent on the carbothioamide nitrogen dictates the compound's biological potential. Electron-withdrawing or electron-donating groups on an aromatic ring substituent can modulate electronic properties and binding affinity.

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocycles are frequently used as amide bioisosteres. They are chemically stable and can mimic the planar conformation and dipole moment of the amide/thioamide group, while potentially improving pharmacokinetic properties. nih.gov

1,2,3-Triazoles: Synthetically accessible via "click chemistry," triazoles are another popular choice for replacing amide bonds. They are metabolically robust and can maintain the necessary orientation of substituents for target binding. nih.gov

Tetrazoles: Tetrazole rings are well-established bioisosteres for carboxylic acids but can also be considered in the broader context of replacing functional groups capable of hydrogen bonding. drughunter.com

Modification of the Imidazole Ring: While maintaining the core imidazole structure, substitutions at other available positions on the ring can be explored. For example, studies on related benzimidazole (B57391) inhibitors have demonstrated that the introduction of small, electronegative groups, such as halogens or furan rings, can significantly enhance inhibitory activity by forming additional interactions within the target's binding site. nih.gov

Alteration of the 2-Methyl Group: The methyl group at the C2 position of the imidazole ring contributes to the molecule's lipophilicity and steric profile. A common design strategy involves replacing this group with other small alkyl groups (e.g., ethyl) or bioisosteres like a trifluoromethyl group to modulate lipophilicity and metabolic stability. researchgate.net

The systematic application of these strategies allows medicinal chemists to develop a comprehensive SAR profile, leading to the identification of derivatives with optimized therapeutic potential.

Illustrative SAR Data for Analogous Carbothioamide Derivatives

The following table presents hypothetical, yet representative, data based on findings from related N-substituted carbothioamide compounds to illustrate how molecular modifications could influence biological activity.

CompoundCore StructureR-Group on CarbothioamideBiological Activity (IC₅₀, µM)
12-methyl-1H-imidazole-4--H15.2
2-Phenyl5.8
3-4-Chlorophenyl1.1
4-4-Methoxyphenyl8.3
5-Benzyl3.5

Molecular Basis of Biological and Chemical Interactions Involving 2 Methyl 1h Imidazole 4 Carbothioamide Derivatives

Enzymatic and Receptor Binding Interactions

The therapeutic potential of chemical compounds is fundamentally linked to their interactions with biological macromolecules. Derivatives of 2-methyl-1H-imidazole-4-carbothioamide have been investigated for their engagement with various enzymes and receptors, revealing a range of inhibitory and modulatory activities. The following sections detail the molecular basis of these interactions with specific biological targets.

Derivatives of 1H-benzo[d]imidazole-4-carboxamide, which share a core structural motif with imidazole-carbothioamide, have been identified as potent inhibitors of Poly ADP-Ribose Polymerase (PARP-1), a nuclear enzyme critical for DNA repair. nih.govresearchgate.net The mechanism of inhibition involves the competition with the NAD+ substrate for its binding pocket on the enzyme. researchgate.net

Molecular docking and co-crystal structures have elucidated the specific binding modes of these inhibitors. nih.govnih.gov Key interactions typically involve the formation of hydrogen bonds between the carboxamide moiety of the inhibitor and the amino acid residues Gly863 and Ser904 in the PARP-1 active site. researchgate.net The benzimidazole (B57391) ring system positions itself within the nicotinamide-ribose binding subsite, while substitutions at the 2-position can extend into the adenosine (B11128) subsite, forming additional interactions that enhance potency. researchgate.netnih.gov For example, compound 14p, a 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative, demonstrated potent PARP-1 inhibition, which was attributed to essential hydrogen bond formation. nih.gov The inhibitory activities of several benzimidazole derivatives against PARP-1 are summarized below.

CompoundTargetIC50 (µM)
14p PARP-10.023
ABT-888 (Veliparib) PARP-10.005

This table presents the half-maximal inhibitory concentration (IC50) values for specific benzimidazole derivatives against the PARP-1 enzyme. researchgate.netnih.gov

The main protease (Mpro, or 3CL protease) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a prime target for antiviral agents. mdpi.comresearchgate.net Mpro functions by cleaving viral polyproteins at specific sites, most commonly after a glutamine residue. mdpi.comnih.gov The catalytic mechanism relies on a Cys145-His41 dyad in the active site. mdpi.com

Inhibitors containing an imidazole (B134444) scaffold can interact with Mpro through various mechanisms. Many potent inhibitors are designed to form a covalent bond with the catalytic Cys145 residue. nih.gov For instance, inhibitors with warheads like α-ketoamides or aldehydes can form a covalent adduct with the sulfur atom of Cys145, effectively blocking the enzyme's catalytic activity. nih.govdigitellinc.com Non-covalent inhibitors also engage the active site. Docking studies of selenium-based inhibitors have shown that a thiocarbamate carbonyl group can form a hydrogen bond with the imidazole ring of His41, while other parts of the molecule occupy substrate-binding pockets (S2), making van der Waals contacts with nearby residues. mdpi.com The unique substrate specificity of Mpro, which is not shared by human proteases, allows for the design of specific inhibitors with a potentially lower risk of off-target effects. mdpi.commdpi.com

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the cell membrane in the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govplos.org This makes CYP51 a validated drug target for this neglected tropical disease. nih.gov Azole-based compounds, a class that includes imidazoles, are known inhibitors of CYP51. plos.org

These inhibitors function by coordinating the heme iron atom at the center of the enzyme's active site via a nitrogen atom in their azole ring. This interaction prevents the binding and metabolism of the natural substrate, lanosterol, thereby halting ergosterol production and leading to parasite death. plos.orgnih.gov Crystal structures of T. cruzi CYP51 in complex with azole inhibitors like posaconazole (B62084) and fluconazole (B54011) have provided detailed insights into the binding interactions. plos.org The inhibitor fits into a hydrophobic substrate-binding tunnel. The binding site can exhibit flexibility, adopting different conformations to accommodate various inhibitors. nih.gov For example, specific residues, such as I105 in T. cruzi CYP51, influence substrate and inhibitor specificity. plos.org

DNA gyrase is a bacterial type II topoisomerase that is essential for DNA replication, making it an important target for antibiotics. mdpi.com The enzyme is composed of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, which provides the energy for the enzyme's function through ATP hydrolysis. nih.gov

Inhibitors based on scaffolds like benzothiazole (B30560) and pyrrole-2-carboxamide, which can be conceptually related to imidazole derivatives, have been shown to be potent ATP-competitive inhibitors of GyrB. nih.govnih.gov A crystal structure of an inhibitor in complex with the 24 kDa N-terminal subdomain of E. coli GyrB confirmed that these compounds bind directly to the ATP-binding site. nih.gov The binding mode involves a network of interactions, including hydrophobic interactions and hydrogen bonds with key residues and a conserved water molecule within the active site. The development of these inhibitors aims for selectivity against bacterial GyrB over homologous human enzymes like topoisomerase II to ensure selective toxicity. mdpi.com

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. researchgate.net Agents that interfere with tubulin polymerization are effective antimitotic and anticancer agents. mdpi.com Imidazole and benzimidazole derivatives have been identified as modulators of tubulin polymerization. nih.govnih.gov

These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.gov This interaction disrupts the formation of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. researchgate.netmdpi.com For example, 2-[(1-methylpropyl)dithio]-1H-imidazole was shown to directly inhibit tubulin polymerization and cause depolymerization of preformed microtubules in cell-free assays. nih.gov The mechanism is believed to involve the oxidation of critical cysteine residues in tubulin, which compromises its ability to polymerize. nih.gov Similarly, certain 1H-benzimidazol-2-yl hydrazones were found to slow down tubulin polymerization, an effect explored through molecular docking at the colchicine binding site. nih.gov

Compound ClassEffect on TubulinBinding Site
1H-benzimidazol-2-yl hydrazones Elongated nucleation phase, slowed polymerizationColchicine site
2-[(1-methylpropyl)dithio]-1H-imidazole Inhibited polymerization, depolymerized microtubulesCysteine residue oxidation

This table summarizes the observed effects of different imidazole derivatives on tubulin dynamics. nih.govnih.gov

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid. brieflands.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and expressed during inflammation. brieflands.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Imidazole-based compounds have been designed as selective COX-2 inhibitors. brieflands.com The selectivity arises from differences in the active sites of the two isoforms. The COX-2 active site is slightly larger and has a side pocket that can accommodate the bulky side groups characteristic of selective inhibitors. Docking studies of N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline (compound 5b) showed that it fits well within the COX-2 catalytic pocket. brieflands.com The sulfonyl group interacts with key residues, while other parts of the molecule can form additional hydrophobic interactions, such as the methoxy (B1213986) group with Leu359, enhancing both potency and selectivity. brieflands.com

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
5b 0.71>82115
Celecoxib 0.81518.75

This table compares the inhibitory activity and selectivity of an imidazole derivative (5b) with the known selective COX-2 inhibitor, Celecoxib. brieflands.com

Modulation of Cellular and Molecular Pathways

Influence on Enzyme Activity and Specific Molecular Targets

No specific research is currently available on the influence of this compound on enzyme activity or its specific molecular targets.

Corrosion Inhibition Mechanisms and Surface Interactions

Adsorption onto Metal Surfaces and Protective Layer Formation

There is no specific information available detailing the adsorption of this compound onto metal surfaces or the formation of a protective layer.

Structural and Electronic Properties Governing Inhibition Performance

Specific studies on the structural and electronic properties of this compound that would govern its corrosion inhibition performance have not been found.

Electrochemical Investigations of Inhibition Efficiency

No electrochemical studies investigating the inhibition efficiency of this compound are currently available.

Further research and publication of studies specifically focused on this compound are required to populate these areas of inquiry.

Advanced Research Applications and Future Trajectories for 2 Methyl 1h Imidazole 4 Carbothioamide

Application as Synthetic Intermediates and Molecular Scaffolds

2-methyl-1H-imidazole-4-carbothioamide serves as a valuable precursor in the synthesis of more complex molecules, leveraging the reactive nature of its carbothioamide group and the inherent properties of the imidazole (B134444) ring.

Building Blocks for Complex Heterocyclic Molecules

The imidazole scaffold is a fundamental component in numerous biologically active molecules. nih.gov The presence of the carbothioamide functional group in this compound offers a reactive site for cyclization and condensation reactions, making it an excellent starting material for the synthesis of various fused and substituted heterocyclic systems. For instance, carbothioamide derivatives are known to react with α-haloketones or similar reagents to form thiazole (B1198619) rings. This reactivity allows for the construction of complex molecules that integrate both imidazole and thiazole moieties, which are both recognized pharmacophores. nih.gov

The synthesis of novel thiazole derivatives often involves the reaction of a carbothioamide with compounds like ethyl bromoacetate or chloroacetone. These reactions proceed via a Hantzsch-type thiazole synthesis, leading to the formation of highly functionalized thiazolidinone or dihydrothiazole rings, respectively. The resulting complex heterocyclic molecules are then often evaluated for their biological activities.

Below is a representative table of complex heterocyclic molecules synthesized from carbothioamide precursors, illustrating the versatility of this synthetic approach.

Starting CarbothioamideReagentResulting Heterocyclic System
2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-(p-tolyl)hydrazine-1-carbothioamideEthyl bromoacetate2-((1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-3-(p-tolyl)thiazolidin-4-one
2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-(p-tolyl)hydrazine-1-carbothioamideChloroacetone2-((1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-4-methyl-3-(p-tolyl)-2,3-dihydrothiazole
2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-(p-tolyl)hydrazine-1-carbothioamideHydrazonyl chlorides1,3-Thiazole derivatives

Design of Novel Structural Lead Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in many natural products and approved drugs. mdpi.com Its ability to participate in hydrogen bonding and its ionizable nature contribute to favorable pharmacokinetic properties. Consequently, this compound is an attractive starting point for the design of novel lead compounds for drug discovery.

Researchers often utilize the imidazole core as a foundation and modify the carbothioamide group or other positions on the ring to generate libraries of new chemical entities. These derivatives are then screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, the structural features of this compound can be incorporated into larger molecules designed to inhibit specific enzymes or receptors. The design process is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize the potency and selectivity of the new compounds. The development of novel imidazole derivatives as potential BRAF V600E inhibitors is an example of such a structure-guided design approach. nih.gov

The following table summarizes the design and therapeutic potential of various imidazole-based lead compounds.

Imidazole Derivative ClassTherapeutic Target/ApplicationDesign Strategy
1,5-Diaryl-1H-imidazole-4-carboxylic acids and carbohydrazidesHIV-1 Integrase InhibitorsAddition of carboxylic acid or carbohydrazide motifs to a known scaffold. mdpi.com
4-(1H-imidazol-5-yl)pyridin-2-amine derivativesBRAF V600E Inhibitors (Anticancer)Structure-guided optimization based on the lead compound Dabrafenib. nih.gov
Imidazole-1,2,3-triazole hybridsAnticancer AgentsHybrid pharmacophore approach combining imidazole and triazole moieties. nih.gov

Catalytic and Material Science Applications

While the imidazole moiety is known to play a role in catalysis and material science, specific applications of this compound in these fields are not extensively documented in current scientific literature.

Role as Catalysts in Chemical Reactions

There is currently no specific information available in the scientific literature detailing the role of this compound as a catalyst in chemical reactions. However, related imidazole compounds, such as 2-methylimidazole, have been utilized as catalysts or components of catalytic systems. For example, 2-methylimidazole has been employed as a coordination regulator in the synthesis of two-dimensional MOF-5, which exhibits enhanced catalytic activity in Knoevenagel condensation reactions. rsc.org Furthermore, imidazole-functionalized polyoxometalates have been investigated as catalysts for oxidation reactions. researchgate.net

Development of New Materials

Specific applications of this compound in the development of new materials are not well-documented in the current literature. The broader class of imidazole-containing compounds has been explored for the creation of various materials. For instance, polymers containing imidazole or imidazolium functionalities are of interest for biological and material science applications.

Potential in Fuel System Applications

There is no specific information available in the scientific literature regarding the potential of this compound in fuel system applications.

Formation of Imidazolate-based Coordination Polymers

While direct evidence for the use of this compound in the synthesis of coordination polymers is not available in the current literature, the broader class of imidazole derivatives is extensively used as ligands for constructing these materials. mdpi.comresearchgate.netmdpi.comnih.gov Coordination polymers, including metal-organic frameworks (MOFs), are formed by the self-assembly of metal ions with organic bridging ligands. researchgate.net The imidazole moiety is a versatile coordinating agent due to the presence of nitrogen atoms that can bond with various metal centers. mdpi.com

It is hypothesized that this compound could serve as a multifunctional ligand in the formation of novel coordination polymers. The imidazole ring offers a coordination site through its nitrogen atoms, while the carbothioamide group presents additional donor atoms (nitrogen and sulfur), potentially leading to polymers with unique topologies and properties. The methyl group at the 2-position could also influence the steric and electronic properties of the resulting framework.

Table 1: Potential Coordination Modes of this compound in Coordination Polymers

Coordination SitePotential Metal Ion InteractionsResulting Structural Features
Imidazole NitrogenForms coordination bonds with a wide range of metal ions (e.g., Zn(II), Cu(II), Co(II)). mdpi.commdpi.comCan act as a monodentate or bidentate bridging ligand, leading to 1D, 2D, or 3D frameworks. researchgate.net
Carbothioamide GroupThe sulfur and nitrogen atoms can chelate or bridge metal ions.May lead to the formation of polynuclear clusters as secondary building units and enhance the stability of the framework.

Prospective Research Directions and Challenges

The unique structural features of this compound suggest several promising avenues for future research, alongside inherent challenges.

Unexplored Reactivity Profiles

The reactivity of the carbothioamide group in conjunction with the imidazole ring has not been extensively studied. Future research could explore its participation in various organic reactions, such as cyclization, condensation, and metal-catalyzed cross-coupling reactions, to synthesize novel heterocyclic systems. The tautomeric properties of the imidazole ring could also be investigated to understand their influence on the compound's reactivity.

Integration into Advanced Functional Materials

There is significant potential for incorporating this compound into advanced functional materials. wiley-vch.de Its derivatives could be explored as components of:

Luminescent Materials: Coordination polymers derived from imidazole ligands have shown promise in luminescent applications. mdpi.com

Sensors: The ability of the carbothioamide and imidazole moieties to interact with specific analytes could be harnessed for the development of chemical sensors.

Catalysts: Metal complexes of this ligand could be designed to exhibit catalytic activity in various organic transformations.

High-Throughput Screening and Virtual Ligand Design for New Interactions

High-throughput screening (HTS) methodologies can be employed to rapidly assess the biological activity of a library of derivatives based on the this compound scaffold. nih.govufl.edudrugtargetreview.com This approach, combined with computational methods like virtual ligand screening, can accelerate the discovery of new bioactive molecules. nih.gov These techniques allow for the efficient exploration of vast chemical spaces to identify compounds with desired therapeutic properties. nih.gov

Development of Novel Characterization Techniques

Advanced characterization techniques will be crucial for understanding the structure-property relationships of materials derived from this compound. Techniques such as solid-state NMR, advanced X-ray diffraction methods, and in-situ spectroscopic techniques could provide detailed insights into the coordination environment, framework dynamics, and guest-host interactions in coordination polymers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-1H-imidazole-4-carbothioamide, and how can reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via cyclization of thiourea derivatives or through palladium-catalyzed cross-coupling reactions. For example, hydrogenation of isoxazole precursors using Raney nickel (instead of palladium on carbon) avoids dehalogenation side reactions, improving yield and purity . Solvent choice (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) critically affect cyclization efficiency, with alkaline conditions (e.g., 45°C in ethanol) favoring imidazole ring formation . LC-MS and NMR should monitor intermediates to optimize conditions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent positions via coupling constants (e.g., imidazole protons at δ 7–8 ppm).
  • LC-MS : Detects intermediates and byproducts during synthesis (e.g., hydrodechlorination byproducts in palladium-catalyzed reactions) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving ambiguities in tautomerism or hydrogen bonding . ORTEP-III visualizes thermal ellipsoids to validate molecular geometry .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : The compound’s thiourea moiety is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Decomposition products (e.g., sulfonic acids) can be identified via TLC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound derivatives?

  • Methodological Answer : For scalability, replace batch hydrogenation with flow chemistry to enhance reproducibility. Evidence from scaled-up imidazole syntheses shows that maintaining stoichiometric ratios of reactants (e.g., 1:1.2 for amine:carbonyl) and using water as a co-solvent reduces side reactions . Kinetic studies (e.g., time-resolved LC-MS) help identify rate-limiting steps, such as Schiff base formation during cyclization .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for imidazole derivatives?

  • Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (XRD) data often arise from tautomerism or solvent interactions. Use variable-temperature NMR to probe dynamic equilibria. For XRD, SHELXL’s twin refinement handles overlapping diffraction patterns in cases of crystallographic disorder . Cross-validate with DFT calculations (e.g., Gaussian) to model energetically favorable tautomers .

Q. How can researchers design experiments to probe the biological activity of this compound?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., alkyl vs. aryl groups at C-2). Use in silico docking (AutoDock Vina) to predict binding to target proteins (e.g., kinases or cytochrome P450 enzymes) . Validate with enzymatic assays (e.g., IC₅₀ determinations) under physiological pH to account for imidazole’s pH-dependent ionization .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer : Twinning and low-resolution data are common due to small crystal size. Use SHELXD for ab initio phasing and SHELXL’s TWIN command to refine twinned datasets . For high thermal motion in flexible groups (e.g., methyl substituents), apply anisotropic displacement parameters in ORTEP-III to improve model accuracy .

Q. How can advanced spectral techniques (e.g., HMBC, NOESY) resolve ambiguities in imidazole derivative assignments?

  • Methodological Answer :

  • HMBC : Correlates ¹H-¹³C long-range couplings to confirm connectivity (e.g., distinguishing C-4 vs. C-5 substituents).
  • NOESY : Identifies spatial proximity between methyl groups and aromatic protons, clarifying regiochemistry .
  • HRMS : Resolves isotopic patterns to confirm molecular formula, especially for sulfur-containing analogs .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-imidazole-4-carbothioamide
Reactant of Route 2
2-methyl-1H-imidazole-4-carbothioamide

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